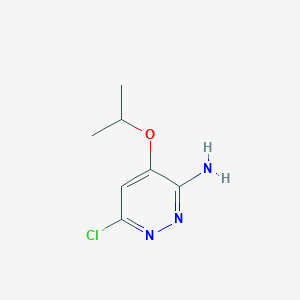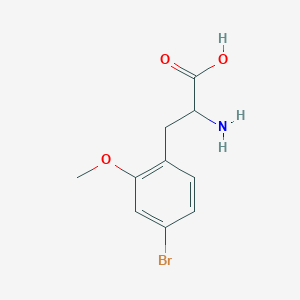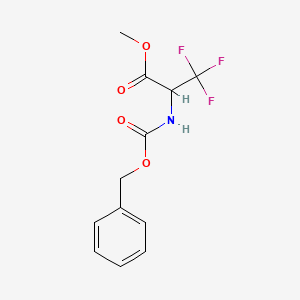
2-Phenylmorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylmorpholin-3-one is a heterocyclic organic compound with the molecular formula C10H11NO2. It is characterized by a morpholine ring substituted with a phenyl group at the second position and a carbonyl group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylmorpholin-3-one typically involves the reaction of phenyl isocyanate with morpholine under controlled conditions. The reaction proceeds through the formation of an intermediate urethane, which cyclizes to form the desired morpholinone structure .
Industrial Production Methods: Industrial production methods for this compound often involve eco-friendly and cost-effective processes. One such method includes the use of phenyl isocyanate and morpholine in the presence of a catalyst to enhance the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 2-Phenylmorpholin-3-ol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Phenylmorpholin-3-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anticoagulant and in cancer research.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Phenylmorpholin-3-one involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby affecting various biochemical pathways. For instance, in medicinal applications, it may inhibit kinases involved in cell cycle regulation, leading to its potential use in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
- 4-Phenylmorpholin-3-one
- 4-(4-Aminophenyl)morpholin-3-one
- 4-(3-Oxo-4-morpholinyl)phenyl derivatives
Comparison: 2-Phenylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the phenyl group at the second position rather than the fourth position significantly influences its chemical behavior and interaction with biological targets .
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-phenylmorpholin-3-one |
InChI |
InChI=1S/C10H11NO2/c12-10-9(13-7-6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |
InChI-Schlüssel |
VPUNPUOLAPOHAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C(=O)N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




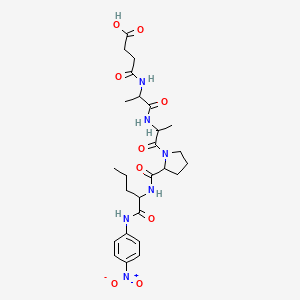
![(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)
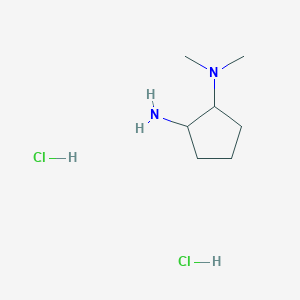
![Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]-](/img/structure/B12107848.png)
![3-[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12107858.png)
![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)
![[1,1'-Biphenyl]-4-carboxylic acid,hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-ylester,[3aR-(3aalpha,4alpha,5beta,6aalpha)]](/img/structure/B12107864.png)
